N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine
Description
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine is an imine derivative featuring a phenyl ring substituted at the 2-position with an ethyl group and at the 6-position with an isopropyl group. The methanimine functional group (–N=CH–) introduces reactivity typical of Schiff bases, making such compounds relevant in coordination chemistry, catalysis, and materials science.
Properties
CAS No. |
80166-81-0 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(2-ethyl-6-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C12H17N/c1-5-10-7-6-8-11(9(2)3)12(10)13-4/h6-9H,4-5H2,1-3H3 |
InChI Key |
VQCSNWJKPPEOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)N=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine typically involves the condensation of 2-ethyl-6-(propan-2-yl)aniline with formaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The substituted phenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in Crystal Packing and Intermolecular Interactions
highlights two imidazole-4-imines, (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and its brominated counterpart (2). Key comparisons include:
| Parameter | Compound (1) (Cl-substituted) | Compound (2) (Br-substituted) | N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine |
|---|---|---|---|
| Space Group | P-1 | P-1 | Not reported |
| Dihedral Angle (Phenyl Rings) | ~56° | ~56° | Likely similar due to steric bulk |
| Intermolecular Interactions | C–H⋯N, C–H⋯Cl, π–π | C–H⋯N, C–H⋯Br, π–π | Potential C–H⋯N and C–H⋯C interactions |
Weak interactions like C–H⋯N hydrogen bonds and π–π stacking, critical for stabilizing crystal lattices in , are expected to persist but with modified geometries due to bulkier substituents.
Functional Group Variations: Imine vs. Acetamide
, and 9 discuss acetamide derivatives such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (metolachlor) and its hydroxylated/methoxylated analogs. Key differences include:
The methanimine group’s inherent reactivity contrasts with the acetamide’s stability, suggesting divergent applications. For instance, acetamide derivatives are prioritized as pesticides due to their persistence, whereas imines may serve as intermediates in synthesis or metal ligands .
Substituent Effects on Toxicity and Prioritization
and emphasize how minor structural changes in transformation products (TPs) of S-metolachlor influence mutagenicity and toxicity. For example:
- 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide was prioritized over analogs due to higher predicted mutagenicity from a high-risk fragment .
- Substituting –CH3 with –CH2OH or –OCH3 alters hydrophobicity and metabolic pathways, impacting toxicity profiles .
However, the absence of electronegative groups (e.g., Cl, Br) may reduce specific intermolecular interactions observed in halogenated compounds .
Comparison with Formoterol-Related Compounds
lists formamide derivatives like USP Formoterol Related Compound C and D, which share aromatic amine backbones but feature complex substitutions (e.g., methoxy, hydroxy groups).
Biological Activity
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and data tables.
Chemical Structure and Properties
The compound this compound features an imine functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the azomethine group (>C=N–) is critical for these activities as it can interact with biological targets effectively .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Schiff bases, a class that includes this compound. The antimicrobial activity of this compound was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus epidermidis | 7.81 µg/mL |
| Enterococcus faecalis | 7.81 µg/mL |
| Acinetobacter baumannii | 15.62 µg/mL |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, outperforming standard antibiotics like ciprofloxacin in some cases .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A study on related compounds revealed that derivatives with similar structures demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| HeLa (Cervical Cancer) | 2.41 |
| HCT-116 (Colon Cancer) | 1.54 |
The compounds induced apoptosis in cancer cells, suggesting a mechanism involving caspase activation and cell cycle arrest at the G1 phase .
Case Studies
- Antimicrobial Efficacy : A case study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The compound was tested in vitro against a panel of resistant strains, demonstrating superior activity compared to conventional treatments.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on leukemia cell lines (CEM-13 and U-937). Results indicated that the compound exhibited dose-dependent cytotoxicity, making it a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to form complexes with metal ions or interact with specific enzymes involved in bacterial metabolism and cancer cell proliferation. Molecular docking studies suggest that the compound may inhibit key enzymes necessary for bacterial growth and cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
